-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid serves as a valuable building block for the synthesis of various complex molecules due to its unique bicyclic structure and the presence of a carboxylic acid functional group. Studies have demonstrated its application in the synthesis of natural products, pharmaceuticals, and other functional materials.
The carboxylic acid group allows for further chemical modifications, such as esterification, amidation, and decarboxylation, enabling the creation of diverse derivatives with tailored properties for specific applications.
Research suggests that 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives may possess various biological activities, including:
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique molecular structure, which includes a bicyclo[3.3.1] framework and a carboxylic acid functional group. Its molecular formula is C₁₀H₁₄O₃, and it has a molecular weight of approximately 182.22 g/mol . The compound features a ketone group at the 9-position and a carboxylic acid group at the 3-position, making it notable for various
Research indicates that 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid exhibits various biological activities, including:
Synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid typically involves:
The applications of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid are diverse:
Interaction studies involving 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid focus on its binding affinity and activity against various biological targets. Research is ongoing to elucidate its mechanism of action and potential interactions with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms .
Several compounds share structural similarities with 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate | C₁₁H₁₆O₃ | Contains a methyl ester instead of a carboxylic acid |
| 9-Oxobicyclo[4.2.0]octane-2-carboxylic acid | C₈H₈O₃ | Features a different bicyclic structure |
| Bicyclo[2.2.1]heptan-2-carboxylic acid | C₇H₈O₂ | Smaller bicyclic system with different reactivity |
Uniqueness: The distinct bicyclic structure of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, along with its specific functional groups, gives it unique chemical reactivity and biological activity compared to similar compounds.
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid possesses the molecular formula C₁₀H₁₄O₃, representing a bicyclic ketone-carboxylic acid structure with ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 182.22 g/mol, as determined through mass spectrometric analysis and confirmed across multiple chemical databases [1] [5] [8]. This molecular weight places the compound within the category of low molecular weight organic acids, consistent with its bicyclic nonane framework bearing both ketone and carboxylic acid functional groups [2] [3].
The systematic Chemical Abstracts Service registry number for this compound is 63242-00-2, providing unique identification within chemical literature and databases [1] [5] [29]. The MDL number MFCD08447209 serves as an additional identifier in molecular databases, facilitating cross-referencing in computational chemistry applications [1] [3] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₃ | [1] [2] [3] |
| Molecular Weight | 182.22 g/mol | [1] [5] [8] |
| CAS Number | 63242-00-2 | [1] [5] [29] |
| MDL Number | MFCD08447209 | [1] [3] [5] |
The exact mass of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is 182.094294 Da, determined through high-resolution mass spectrometry [2] [16]. This precise mass value accounts for the isotopic composition of constituent atoms and provides critical data for analytical identification and characterization [2]. The monoisotopic mass, representing the mass of the molecule composed entirely of the most abundant isotopes, is identical at 182.094294 Da [2].
Structural parameters reveal significant characteristics of the molecular framework [2] [11]. The compound contains thirteen heavy atoms (non-hydrogen atoms), comprising ten carbon atoms and three oxygen atoms [9]. The molecule exhibits one hydrogen bond donor, attributed to the carboxylic acid functional group, and three hydrogen bond acceptors corresponding to the two carbonyl oxygen atoms and the hydroxyl oxygen of the carboxylic acid group [9] [23]. The rotatable bond count is minimal at one, reflecting the rigid bicyclic structure that restricts conformational flexibility [9] [23].
The bicyclic system consists of two fused six-membered rings in a [3.3.1] arrangement, with the bridgehead carbon (C-9) bearing the ketone functionality and the carboxylic acid group attached at the C-3 position [11] [19]. This structural arrangement creates a highly constrained molecular geometry that significantly influences the compound's physicochemical properties [11] [19].
| Structural Parameter | Value | Reference |
|---|---|---|
| Exact Mass | 182.094294 Da | [2] [16] |
| Heavy Atom Count | 13 | [9] |
| Hydrogen Bond Donors | 1 | [9] [23] |
| Hydrogen Bond Acceptors | 3 | [9] [23] |
| Rotatable Bonds | 1 | [9] [23] |
The topological polar surface area of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is calculated to be approximately 57.53 Ų, based on the polar surface contributions of the ketone and carboxylic acid functional groups [9] . This value reflects the compound's moderate polarity, arising from the presence of three oxygen atoms distributed between the C-9 ketone and C-3 carboxylic acid functionalities [9]. The topological polar surface area serves as a critical parameter for predicting molecular permeability across biological membranes and solubility characteristics in polar and non-polar solvents .
For comparison with related bicyclic compounds, the parent bicyclo[3.3.1]nonane-3-carboxylic acid (without the ketone functionality) exhibits a topological polar surface area of 37.3 Ų [9]. The additional 20.2 Ų contribution from the ketone oxygen demonstrates the significant impact of the C-9 carbonyl group on the molecule's polar character [9] .
Crystallographic studies have established the melting point of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid at 404 K (131°C) [11]. This melting point was determined for the crystalline form obtained through recrystallization from methyl acetate and hexane solvents [11]. The relatively high melting point reflects the compound's ability to form stable intermolecular hydrogen bonding networks in the solid state, particularly through carboxyl group dimers [11].
The boiling point of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid has not been experimentally determined, with available literature sources reporting "no data available" for this parameter [1] [5]. The absence of boiling point data likely reflects the compound's tendency to decompose before reaching its theoretical boiling point, a common characteristic of thermally sensitive ketone-carboxylic acid compounds [1] [5].
Thermal analysis studies suggest that the compound exhibits thermal decomposition rather than clean vaporization at elevated temperatures, making precise boiling point determination challenging through conventional methods [11]. The rigid bicyclic structure and presence of both ketone and carboxylic acid functionalities contribute to thermal instability at high temperatures [11].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 404 K (131°C) | [11] |
| Boiling Point | Not determined | [1] [5] |
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder [29]. The physical state reflects the compound's molecular structure, where extensive hydrogen bonding between carboxylic acid groups and the rigid bicyclic framework contribute to solid-state stability [11] [29].
Density measurements for the pure compound have not been extensively reported in available literature sources. However, related bicyclic compounds with similar molecular frameworks typically exhibit densities in the range of 1.1 to 1.3 g/cm³ [14] [28]. The density of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is expected to fall within this range, influenced by the packing efficiency of molecules in the crystalline state and the presence of hydrogen bonding networks [14] [28].
Storage recommendations indicate that the compound remains stable as a solid under ambient conditions, with typical storage temperatures ranging from room temperature to slightly elevated temperatures [3] [29]. The solid-state stability is attributed to the favorable intermolecular interactions and the inherent rigidity of the bicyclic structure [11].
Experimental determination of the refractive index for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid has not been extensively documented in available literature sources. The refractive index is a critical optical property that relates to molecular polarizability and can provide insights into electronic structure and intermolecular interactions [14].
Based on structural analogies with related bicyclic compounds, the refractive index is expected to fall within the range of 1.50 to 1.55 [14] [28]. For comparison, structurally similar compounds such as 9-oxabicyclo[3.3.1]nonane derivatives exhibit refractive indices around 1.506 to 1.545, depending on the specific functional groups present [14] [28]. The presence of the ketone and carboxylic acid functionalities in 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid would be expected to influence the refractive index through their electronic contributions [14].
The flash point of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid has not been experimentally determined, reflecting the compound's limited volatility and tendency toward thermal decomposition rather than clean vaporization [15]. Flash point determination is complicated by the compound's thermal instability, which becomes apparent at elevated temperatures before significant vapor pressure development [15].
Thermal stability studies indicate that the compound undergoes decomposition upon heating to temperatures significantly below its theoretical boiling point [11]. The bicyclic ketone-carboxylic acid structure is susceptible to various thermal degradation pathways, including decarboxylation, ketone reduction, and ring-opening reactions [11] [26]. Crystallographic analysis has revealed that thermal decomposition becomes significant at temperatures above 450 K (177°C) [11].
The thermal stability profile suggests limited utility in high-temperature applications, with recommended handling and storage temperatures maintained well below the decomposition threshold [11] [15]. The compound's thermal behavior is characteristic of multifunctional organic molecules where competing reaction pathways lead to complex decomposition patterns rather than simple phase transitions [11].
The partition coefficient (LogP) represents the distribution of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid between octanol and water phases, providing crucial information about the compound's lipophilicity and hydrophilicity balance [4]. For the closely related bicyclo[3.3.1]nonane-3-carboxylic acid (without the ketone functionality), the LogP value is reported as 2.28740 [4]. The addition of the ketone functional group at the C-9 position is expected to slightly modify this value due to the increased polar character introduced by the carbonyl oxygen [4].
Computational predictions suggest that the LogP value for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid falls within the range of 1.8 to 2.5, indicating moderate lipophilicity . This range reflects the balance between the hydrophobic bicyclic hydrocarbon framework and the hydrophilic ketone and carboxylic acid functionalities . The partition coefficient places the compound in an intermediate category, neither strongly hydrophobic nor strongly hydrophilic .
The LogP value has significant implications for the compound's behavior in biological systems and its potential for membrane permeation . Values in the 1.8 to 2.5 range are generally associated with compounds that can traverse biological membranes while maintaining sufficient aqueous solubility for physiological transport .
The solubility profile of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid reflects its amphiphilic nature, with the carboxylic acid group conferring water solubility and the bicyclic hydrocarbon framework providing organic solvent compatibility . The compound demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and acetone due to hydrogen bonding interactions with the carboxylic acid and ketone functionalities [11] .
Crystallization studies have demonstrated solubility in methyl acetate and ethyl acetate, solvents commonly used for purification and recrystallization procedures [11]. The compound shows good solubility in these esters due to favorable dipole-dipole interactions and the potential for hydrogen bonding with the ester oxygen atoms [11]. Hexane solutions are used in combination with polar solvents for controlled crystallization, indicating limited but measurable solubility in non-polar hydrocarbon solvents [11].
Aqueous solubility is enhanced by the carboxylic acid functionality, which can form hydrogen bonds with water molecules and undergo ionization under appropriate pH conditions [11] . The extent of water solubility is moderated by the hydrophobic bicyclic framework, resulting in overall moderate aqueous solubility compared to simple carboxylic acids .
| Solvent Category | Solubility | Reference |
|---|---|---|
| Polar Organic Solvents | Moderate to Good | [11] |
| Ester Solvents | Good | [11] |
| Hydrocarbon Solvents | Limited | [11] |
| Aqueous Systems | Moderate |
The bicyclo[3.3.1]nonane framework of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid exhibits characteristic conformational behavior dominated by chair-chair and chair-boat arrangements of the constituent six-membered rings [19] [20] . Computational studies and crystallographic analysis have established that the preferred conformation involves both six-membered rings adopting chair conformations, creating the stable double-chair arrangement characteristic of the bicyclo[3.3.1]nonane system [19] [20].
The double-chair conformation results in significant steric interactions between substituents at the C-3 and C-7 positions, a phenomenon well-documented in bicyclo[3.3.1]nonane chemistry [19] [20]. In 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, the carboxylic acid group at C-3 experiences this crowding effect, influencing both the molecular geometry and reactivity patterns [11] [19]. The ketone functionality at C-9 (bridgehead position) does not directly participate in this C-3/C-7 interaction but affects the overall electronic distribution within the bicyclic system [11] [19].
Crystallographic studies have revealed that the endo isomer (with the carboxylic acid group in the axial position) adopts a boat conformation for the ring bearing the carboxyl substituent [11]. This conformational preference creates conformational chirality due to the tilted orientation of the carboxylic acid group relative to the bicyclic framework [11]. The boat conformation alleviates some of the steric strain associated with the axial positioning of the bulky carboxyl group [11].
Alternative conformations involving chair-boat arrangements are energetically accessible but represent higher-energy states compared to the preferred double-chair configuration [20] [31]. The energy barriers between different conformational states are influenced by the presence of the ketone and carboxylic acid functionalities, which introduce additional electronic and steric constraints [20] [31].
The conformational stability of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is governed by a complex interplay of steric interactions, electronic effects, and hydrogen bonding capabilities [11] [20] [31]. Theoretical calculations and experimental observations indicate that the compound exists as conformational isomers with different relative stabilities depending on the orientation of the carboxylic acid group [11] [20].
The endo conformer, where the carboxylic acid group adopts an axial-like orientation, exhibits distinct stability characteristics compared to the exo isomer [11]. Crystallographic analysis has shown that the endo isomer forms stable intermolecular hydrogen bonding networks through centrosymmetric pairing of carboxyl groups, with oxygen-oxygen distances of 2.671 Å [11]. This hydrogen bonding pattern contributes significantly to the solid-state stability of the endo conformer [11].
The exo conformer demonstrates different conformational behavior, with some derivatives existing in closed ring-chain tautomeric forms [11]. For related compounds, the exo isomer can undergo cyclization to form lactol structures, representing a unique conformational and chemical transformation pathway [11]. However, the specific stability relationships between endo and exo conformers of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid require further detailed investigation [11].
Energy calculations suggest that conformational interconversion barriers are sufficiently high to allow isolation and characterization of individual conformers under appropriate conditions [20] [31]. The rigid bicyclic framework restricts conformational mobility, making the compound less conformationally flexible compared to acyclic or monocyclic analogs [20] [31]. The presence of the ketone functionality at the bridgehead position introduces additional electronic constraints that influence conformational preferences and stability [11] [20].
| Conformational Parameter | Observation | Reference |
|---|---|---|
| Preferred Conformation | Double-chair arrangement | [19] [20] |
| Endo Isomer Stability | Enhanced by hydrogen bonding | [11] |
| Conformational Mobility | Restricted by bicyclic framework | [20] [31] |
| Interconversion Barriers | Moderately high | [20] [31] |